

# Brevianamide A: A Comprehensive Technical Guide on its Physicochemical Properties

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## Compound of Interest

Compound Name: **BREVIANAMIDE**

Cat. No.: **B1173143**

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## Introduction

**Brevianamide A** is a naturally occurring indole alkaloid belonging to the 2,5-diketopiperazine class of compounds. First isolated from *Penicillium brevicompactum*, it has garnered significant interest within the scientific community due to its unique bicyclo[2.2.2]diazaoctane ring system and its notable biological activities, including insecticidal and cytotoxic properties. This technical guide provides an in-depth overview of the physical and chemical properties of **brevianamide A**, complete with detailed experimental protocols and a proposed signaling pathway for its inflammatory effects.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **brevianamide A** are summarized below. These properties are crucial for its identification, purification, and formulation in research and development settings.

## General and Spectroscopic Properties

Property	Value	Reference
Molecular Formula	$C_{21}H_{23}N_3O_3$	<a href="#">[1]</a>
Molar Mass	365.43 g/mol	<a href="#">[1]</a>
Appearance	Crystalline needles (from chloroform)	<a href="#">[2]</a>
Melting Point	Not available in cited literature	
Optical Rotation	$[\alpha]D^{23} = -28.3^\circ$ (c 0.10, MeOH)	<a href="#">[3]</a>
	$[\alpha]D^{23} = -201.1^\circ$ (c 1.07, $CHCl_3$ )	<a href="#">[3]</a>
Solubility	Sparingly soluble in chloroform. Insoluble in most common solvents, but soluble in hot DMSO and trifluoroacetic acid (with decomposition in the latter).	<a href="#">[4]</a>
UV-Vis Spectroscopy	Fluoresces under long-wave ultraviolet radiation.	<a href="#">[1]</a>

## Spectroscopic Data: $^1H$ and $^{13}C$ NMR

The following tables detail the proton ( $^1H$ ) and carbon-13 ( $^{13}C$ ) nuclear magnetic resonance (NMR) chemical shifts for **brevianamide** A, recorded in deuterated chloroform ( $CDCl_3$ ). These data are essential for the structural elucidation and purity assessment of the compound.

Table 1:  $^1H$  NMR Chemical Shifts (500 MHz,  $CDCl_3$ )

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
7.56	d	7.6
7.30	td	7.8, 1.3
7.15	td	7.6, 1.1
6.91	d	7.9
6.30	s	
5.92	s	
4.29	t	4.3
3.90	ddd	12.8, 5.0, 2.3
3.61	dt	12.8, 3.8
2.94	d	17.6
2.82	d	17.6
2.47	dd	12.1, 6.4
2.10-1.99	m	
1.85-1.75	m	
1.79	m	
1.65	s	
1.40	s	
1.25	s	

Note: The NMR data is based on spectra available in the supporting information of a major publication on the total synthesis of **brevianamide A**.[\[3\]](#)

Table 2:  $^{13}\text{C}$  NMR Chemical Shifts (126 MHz,  $\text{CDCl}_3$ )

**Chemical Shift (ppm)**

178.6

168.9

166.4

141.2

130.1

125.1

123.9

119.5

110.8

82.2

68.9

66.8

60.4

50.8

47.9

45.3

31.8

26.9

25.4

24.9

23.9

Note: The NMR data is based on spectra available in the supporting information of a major publication on the total synthesis of **brevianamide A**.<sup>[3]</sup>

## Experimental Protocols

This section outlines the methodologies for key experiments related to the characterization and synthesis of **brevianamide A**.

### Determination of Optical Rotation

The specific rotation of **brevianamide A** is determined using a polarimeter.

Protocol:

- Sample Preparation: Prepare a solution of **brevianamide A** in the desired solvent (e.g., methanol or chloroform) at a known concentration (c), expressed in g/mL.[3]
- Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to determine the zero reading.
- Measurement: Fill the polarimeter tube (of a known length, l, in decimeters) with the sample solution.
- Data Acquisition: Measure the angle of rotation ( $\alpha$ ) at a specific temperature (t) and wavelength ( $\lambda$ , typically the sodium D-line at 589 nm).[5][6]
- Calculation: Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha]t\lambda = \alpha / (l \times c)$

### Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired to confirm the structure of **brevianamide A**.

Protocol:

- Sample Preparation: Dissolve approximately 3.0 mg of **brevianamide A** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $(\text{CD}_3)_2\text{SO}$ ) in a standard 5 mm NMR tube.[3]
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz for  $^1\text{H}$  and 126 MHz for  $^{13}\text{C}$ ).[3]

- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra at a constant temperature (e.g., 298 K). For structural confirmation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC should also be performed.[3]
- Data Processing: Process the acquired data using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak.[2]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass and fragmentation pattern of **brevianamide A**.

Protocol:

- Sample Preparation: Prepare a dilute solution of **brevianamide A** in a suitable solvent compatible with the ionization source (e.g., methanol for electrospray ionization - ESI).
- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Bruker microTOF) for accurate mass measurements.[3]
- Data Acquisition: Acquire mass spectra in the desired ionization mode (e.g., positive ESI).
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and fragmentation pattern, which can be compared with theoretical values.

## Synthesis and Purification

The total synthesis of **brevianamide A** has been achieved and provides a source of the material for research. A key step in many synthetic routes is the purification of intermediates and the final product.

Protocol (Flash Column Chromatography):

- Column Packing: Pack a glass column with an appropriate stationary phase (e.g., silica gel) in a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum spirit).[3]
- Sample Loading: Dissolve the crude **brevianamide A** in a minimal amount of solvent and load it onto the column.

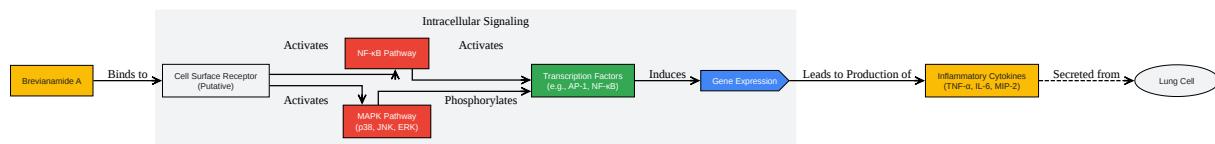
- Elution: Elute the column with the chosen solvent system, gradually increasing the polarity to separate the desired compound from impurities.
- Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified **brevianamide A**.

## Biological Activity and Signaling Pathways

**Brevianamide A** is known to elicit an inflammatory response in lung cells, characterized by the elevated production of cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Macrophage Inflammatory Protein-2 (MIP-2), and Interleukin-6 (IL-6).<sup>[1]</sup> Based on the known signaling cascades that regulate the expression of these inflammatory mediators, a putative signaling pathway for **brevianamide A** is proposed below.

## Proposed Inflammatory Signaling Pathway

The induction of TNF- $\alpha$  and IL-6 suggests the involvement of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- $\kappa$ B) pathways. TNF- $\alpha$  itself can act as a potent activator of these pathways, leading to a feedback loop that amplifies the inflammatory response.<sup>[7][8][9]</sup>



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